molecular formula C16H17Cl2N3O2S B4886495 N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No. B4886495
M. Wt: 386.3 g/mol
InChI Key: PRPKCZUPIVOTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, commonly known as CYCLO-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of CYCLO-2 is not fully understood. However, it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CYCLO-2 has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
CYCLO-2 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, CYCLO-2 has been shown to possess anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy. CYCLO-2 has also been shown to possess anticancer properties and has been investigated for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using CYCLO-2 in lab experiments is its low toxicity. CYCLO-2 has been shown to have a high therapeutic index, which means that it has a wide margin of safety. Additionally, CYCLO-2 has good solubility in common solvents, which makes it easy to work with in the lab. However, one limitation of using CYCLO-2 in lab experiments is its relatively low potency. Higher concentrations of CYCLO-2 may be required to achieve the desired effects, which can be challenging in some experimental settings.

Future Directions

There are several future directions for research on CYCLO-2. One area of interest is the potential use of CYCLO-2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of CYCLO-2 in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of CYCLO-2 and to identify potential targets for its therapeutic use. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of CYCLO-2, which will be important for its eventual clinical use.
Conclusion
In conclusion, CYCLO-2 is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it an attractive candidate for the treatment of a wide range of diseases. Further research is needed to fully understand the mechanism of action of CYCLO-2 and to identify potential targets for its therapeutic use. With continued research, CYCLO-2 may one day become an important tool in the fight against disease.

Scientific Research Applications

CYCLO-2 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, CYCLO-2 has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to possess anticancer properties and has been investigated for its potential use in cancer therapy.

properties

IUPAC Name

N-cyclohexyl-2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c17-10-6-7-12(13(18)8-10)15-20-21-16(23-15)24-9-14(22)19-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPKCZUPIVOTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

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